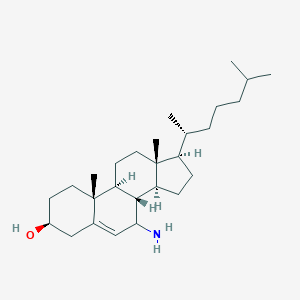
7-Aminocholesterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-aminocholesterol is a 3beta-sterol that is cholesterol substituted at position 7 by an amino group. It has a role as an antibacterial agent. It is a cholestanoid, a 3beta-sterol, a primary amino compound and a 3beta-hydroxy-Delta(5)-steroid. It derives from a cholesterol.
Aplicaciones Científicas De Investigación
Antifungal Applications
Mechanism of Action
7-Aminocholesterol exhibits antifungal activity primarily through its interference with ergosterol biosynthesis, a crucial component of fungal cell membranes. It inhibits key enzymes such as Erg24 (C-14 sterol reductase) and Erg2 (C-8 sterol isomerase), leading to the accumulation of toxic sterol intermediates that compromise cell membrane integrity and function .
Case Study: Cryptococcus neoformans
Research has demonstrated that this compound can inhibit the growth of Cryptococcus neoformans, a pathogenic yeast responsible for serious infections in immunocompromised individuals. A study indicated that deletion of the RTA1 gene in C. neoformans resulted in increased susceptibility to this compound, suggesting that RTA1 plays a role in resistance mechanisms against this compound . The compound's ability to disrupt ergosterol biosynthesis was highlighted as a significant factor in its antifungal efficacy.
Anti-Parasitic Activity
Leishmania spp. Inhibition
this compound has been shown to possess anti-leishmanial properties, particularly against Leishmania infantum. In vitro studies revealed that it inhibits the viability of promastigotes with an IC50 value of approximately 2.29 µM . The compound's mechanism involves targeting the eIF4A ATPase activity specific to Leishmania, which is crucial for the parasite's protein synthesis and survival .
Biochemical Characterization
The structural characteristics of this compound, including its amino group and double bond between carbons 5 and 6, contribute to its higher inhibitory efficiency against Leishmania eIF4A compared to other cholesterol derivatives . This specificity suggests potential for developing targeted therapies against leishmaniasis.
Antibiotic Properties
Broad Spectrum Activity
In addition to its antifungal and anti-parasitic effects, this compound has demonstrated antibiotic properties against Gram-positive bacteria. Its ability to inhibit bacterial growth suggests that it could be explored further as a novel antibacterial agent, particularly in an era of increasing antibiotic resistance .
Data Summary
Análisis De Reacciones Químicas
Derivatization for Cellular Localization Studies
A fluorescent dansyl derivative of 7-AC was synthesized to track intracellular accumulation:
Experimental Conditions :
Resistance Mechanisms Involving RTA1
The transmembrane protein RTA1 mediates 7-AC resistance through:
Efflux Transport
-
Evidence : rta1Δ strains showed 50% reduced growth vs wild-type at 2 µg/mL 7-AC .
-
Localization : Plasma membrane association, confirmed via transmission electron microscopy (TEM) .
Vesicle-Mediated Secretion
-
Impact : RTA1 deletion reduced secretion of virulence factors (urease, laccase) by 30–40% .
-
Structural Basis : Homology modeling suggests seven transmembrane helices enabling sterol transport .
Quantitative Resistance Data
| Strain | MIC (µg/mL) | Intracellular 7-AC (RFU) | Urease Secretion (% WT) |
|---|---|---|---|
| Wild-type (H99) | 2.0 | 120 ± 15 | 100 ± 8 |
| rta1Δ | 0.5 | 300 ± 25 | 62 ± 6 |
| rta1Δ + RTA1 | 1.8 | 140 ± 20 | 95 ± 7 |
Methods :
Hypoxic Regulation of Resistance
Propiedades
Número CAS |
156856-03-0 |
|---|---|
Fórmula molecular |
C27H47NO |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-7-amino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H47NO/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(29)15-19(26)16-24(25)28/h16-18,20-25,29H,6-15,28H2,1-5H3/t18-,20+,21-,22+,23+,24?,25+,26+,27-/m1/s1 |
Clave InChI |
WLHQSAYHIOPMMJ-UOQFGJKXSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)N)C |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CC[C@@H](C4)O)C)N)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)N)C |
Sinónimos |
7-Aminocholesterol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















